molecular formula C18H14FNO2 B14798386 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid

2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid

Cat. No.: B14798386
M. Wt: 295.3 g/mol
InChI Key: YGEVKOXSRCNOQH-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets, while the ethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 8-Fluoroquinoline-4-carboxylic acid
  • 4-Ethylphenylquinoline

Comparison: Compared to similar compounds, 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid is unique due to the combined presence of the ethyl and fluoro substituents. These modifications can significantly alter its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14FNO2

Molecular Weight

295.3 g/mol

IUPAC Name

2-(4-ethylphenyl)-8-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C18H14FNO2/c1-2-11-6-8-12(9-7-11)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)

InChI Key

YGEVKOXSRCNOQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O

Origin of Product

United States

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